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Cetermin

Cat. No.: B1174813
CAS No.: 157238-32-9
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Description

Cetermin is the brand name for Recombinant Human Transforming Growth Factor-Beta 2 (TGF-β2), a multifunctional signaling molecule belonging to the TGF-β superfamily . This protein plays a critical role in regulating a vast array of cellular processes, including cell proliferation, differentiation, migration, and apoptosis, making it an invaluable reagent in fundamental biological research . In research settings, this compound has been investigated for its potential in various areas. Historical clinical research has explored its application in conditions such as diabetic foot ulcers and macular dystrophy , though its development for these indications has been discontinued . Its core research value lies in its function as a potent immunosuppressant and intercellular signaling stimulant , which is essential for studies in immunology, oncology, and developmental biology . Researchers utilize TGF-β2 like this compound to study its mechanism of action, which involves binding to transmembrane serine/threonine kinase receptors, activating downstream SMAD proteins, and ultimately influencing gene expression . This product is presented for research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

157238-32-9

Molecular Formula

C10H15NO3

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of Cetermin

Inherently Safer Chemistry for Accident Prevention (Principle 12)The use of aqueous systems and biological processes generally reduces the risk of accidents associated with flammable or highly reactive chemicals, contributing to a safer manufacturing environment.

Table 1: Illustrative Green Chemistry Metrics in Recombinant Protein Production (e.g., Cetermin)

Green Chemistry PrincipleMetric/ConsiderationTypical Goal/Impact in Bioproduction
1. Waste Prevention Process Mass Intensity (PMI)Reduce kilograms of waste per kilogram of product. Bioproduction generally has lower E-factors than traditional organic synthesis.
2. Atom Economy Atom Economy (%)Maximize incorporation of starting materials into final product. High due to enzymatic specificity.
5. Safer Solvents Solvent usage (L/kg product), % aqueous solventMinimize organic solvent use; maximize water as solvent.
6. Energy Efficiency Energy consumption (kWh/kg product)Optimize temperature, mixing, and aeration to reduce energy input.
9. Catalysis Catalyst turnover number, reusabilityUtilize highly efficient and reusable biocatalysts (enzymes within cells).

Note: Specific quantitative data for this compound's green synthesis metrics are not widely published in the context of green chemistry studies, as the field often focuses on small-molecule synthesis. The values above represent general goals and impacts in biopharmaceutical production.

Biosynthesis and Natural Occurrence of Cetermin

Enzymatic Pathways in Cetermin Biosynthesis

The biosynthesis of this compound is not a direct enzymatic synthesis of the final active protein, but rather a process of ribosomal synthesis followed by crucial enzymatic processing and activation. The pathway can be understood in two main stages: precursor processing and activation of the latent complex.

Initially, the TGFB2 gene is transcribed and translated to produce a pre-pro-TGF-β2 protein. This precursor undergoes dimerization and is then cleaved by a proprotein convertase, such as furin, within the trans-Golgi network. This cleavage separates the N-terminal pro-peptide, also known as the Latency-Associated Peptide (LAP), from the C-terminal mature TGF-β2 peptide. However, the LAP remains non-covalently associated with the mature TGF-β2 dimer, forming an inactive complex known as the Small Latent Complex (SLC). nih.govnih.govresearchgate.net The SLC is secreted from the cell and can be stored in the extracellular matrix, often by binding to the Latent TGF-β Binding Protein (LTBP). nih.govuniprot.org

The final and critical step in the biosynthesis of active this compound is its release from this latent complex. This activation is an enzymatic process mediated by various proteases. nih.govnih.govbiologists.com

The key enzymes in the this compound biosynthesis pathway are primarily proteases that process the precursor and activate the latent form.

Proprotein Convertases: Furin is a well-characterized enzyme that cleaves the pro-TGF-β2 precursor into the LAP and the mature TGF-β2. nih.govresearchgate.netbiologists.com This processing is essential for the subsequent formation of the latent complex.

Activating Proteases: A variety of proteases have been identified that can activate the latent TGF-β2 complex by degrading the LAP and releasing the active this compound. These include:

Plasmin: A serine protease that has been shown to activate latent TGF-β. nih.govnih.govrupress.org

Matrix Metalloproteinases (MMPs): Specifically, MMP-2 and MMP-9 are capable of activating latent TGF-β. biologists.com

Cathepsin D: An aspartyl protease that can also generate the active form of TGF-β. nih.gov

Additionally, enzymes involved in cellular metabolism can indirectly influence this compound production. For instance, lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, can induce the expression of TGF-β2. nih.gov

Table 1: Key Enzymes in this compound (TGF-β2) Biosynthesis and Activation

Enzyme Class Specific Enzyme(s) Role in this compound (TGF-β2) Pathway
Proprotein Convertase Furin Cleavage of the pro-TGF-β2 precursor in the trans-Golgi network. nih.govresearchgate.netbiologists.com
Serine Protease Plasmin Activation of the latent TGF-β2 complex in the extracellular matrix. nih.govnih.govrupress.org
Metalloproteinases MMP-2, MMP-9 Activation of the latent TGF-β2 complex. biologists.com
Aspartyl Protease Cathepsin D Generation of active TGF-β2 from the latent form. nih.gov
Dehydrogenase Lactate Dehydrogenase A (LDHA) Indirectly promotes TGF-β2 expression. nih.gov

The formation of active this compound is fundamentally a process of proteolytic cleavage. The "cofactors" in this context are primarily the protein substrates and the activating enzymes themselves. The reaction mechanism involves the specific recognition of cleavage sites on the pro-TGF-β2 precursor by furin, and on the LAP by activating proteases.

The activation mechanism is a critical control point for this compound's biological activity. The latent complex acts as a reservoir of inactive this compound in the extracellular environment. The localized activity of proteases ensures that active this compound is released only when and where it is needed. nih.govnih.gov

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is genetically regulated at the transcriptional level of the TGFB2 gene. The human TGFB2 gene is located on chromosome 1q41. wikipedia.orgmdpi.com Its expression is controlled by a variety of transcription factors and cellular conditions.

Transcription Factors: Several transcription factors are known to bind to the promoter region of the TGFB2 gene and regulate its expression. These include:

Upstream Stimulatory Factors (USF1 and USF2): These factors bind to an E-box motif in the TGFB2 promoter and are essential for its expression in glioblastoma cells. nih.gov

Activating Transcription Factor-1 (ATF-1): This protein binds to a CRE/ATF site in the promoter, also contributing to TGFB2 transcription. nih.gov

Forkhead Transcription Factors (e.g., FKHRL1): These factors can activate the TGFB2 promoter. Their activity can be suppressed by the Akt/protein kinase B signaling pathway, which can lead to the downregulation of TGF-β2. nih.gov

Hypoxia-Inducible Factors (HIFs): Hypoxia can increase the expression of TGF-β2. mdpi.com TGF-β signaling can also, in turn, increase the expression of HIF-1α and HIF-2α, suggesting a feedback loop. nih.govresearchgate.netnorthwestern.edu

Autoinduction: TGF-β can stimulate its own expression, creating a positive feedback loop that can amplify and prolong its signaling effects in certain cellular contexts.

Table 2: Regulators of TGFB2 Gene Expression

Regulatory Factor Type Effect on TGFB2 Expression
USF1/USF2 Transcription Factor Positive
ATF-1 Transcription Factor Positive
FKHRL1 Transcription Factor Positive
Akt/Protein Kinase B Signaling Pathway Negative (via Forkhead factors)
Hypoxia Cellular Condition Positive
TGF-β (autoinduction) Cytokine Positive

Isolation and Characterization of this compound from Biological Sources

This compound (TGF-β2) has been successfully isolated and characterized from both natural and recombinant sources.

Natural Sources: A common natural source for the isolation of this compound is conditioned medium from cultured cells. For example, TGF-β2 has been purified from the medium of Xenopus XTC cells. The purification process typically involves multiple chromatographic steps to separate it from other proteins in the medium. nih.gov

Recombinant Sources: Recombinant human TGF-β2 has been expressed in various systems, including E. coli and mammalian cells like Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells. researchgate.netcellsignal.com When expressed in E. coli, it often forms inclusion bodies and requires refolding and purification. nih.gov Expression in mammalian cells can produce a more natively folded and secreted protein. researchgate.netcellsignal.com

Characterization of isolated this compound is performed using several techniques:

SDS-PAGE: To determine the purity and molecular weight of the protein. cellsignal.com

Reversed-phase HPLC: To assess purity. nih.gov

N-terminal amino acid sequencing: To confirm the identity of the protein.

Bioassays: To determine the biological activity of the purified this compound. A common assay is the inhibition of IL-4-dependent proliferation of HT-2 mouse T cells. medchemexpress.com

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic reactions to produce complex molecules. wikipedia.orgnih.gov This approach is particularly useful for the synthesis of polypeptides and proteins, allowing for the incorporation of non-natural amino acids and specific modifications. acs.orgnih.govadvancedsciencenews.com

The synthesis of a complex protein like this compound (a 27.08 kDa homodimer) via a total chemoenzymatic approach is a significant challenge and is not a standard method for its production. agrenvec.es Such strategies are more commonly applied to smaller peptides or for the modification of recombinantly produced proteins (semisynthesis). acs.orgnih.gov For instance, enzymes called pepti-ligases can be used to assemble peptide fragments into a larger protein. youtube.com While the principles of chemoenzymatic synthesis are well-established for various biomolecules, including other growth factors and complex carbohydrates, specific, detailed protocols for the total synthesis of this compound are not prominently documented in current research literature. nih.govadvancedsciencenews.comnews-medical.net The production of this compound for research and other applications relies predominantly on recombinant DNA technology. researchgate.netcellsignal.comagrenvec.es

Advanced Structural Characterization and Conformational Dynamics of Cetermin

Conformational Analysis and Flexibility of Cetermin

Experimental Probes of this compound Conformational Changes

A variety of experimental techniques are employed to probe the conformational changes of proteins, offering insights into their dynamic behavior in solution and in living systems. These methods are crucial for understanding how this compound's structure adapts to its environment and interacts with its binding partners.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a highly sensitive spectroscopic technique that measures nanometer-scale distances between two fluorophores (a donor and an acceptor) and their changes in real-time nih.govevidentscientific.compnas.orgresearchgate.netvaia.com. When two fluorophores are in close proximity (typically 1-10 nm), energy can be non-radiatively transferred from an excited donor to an acceptor, leading to a decrease in donor fluorescence and an increase in acceptor emission evidentscientific.compnas.orgresearchgate.net. By strategically labeling specific sites on this compound with donor and acceptor fluorophores, FRET can detect subtle conformational changes that alter the distance between these labeled sites evidentscientific.compnas.orgvaia.com. This technique is particularly valuable for studying protein unfolding, protein-protein interactions, and conformational transitions in solution and even within living cells nih.govpnas.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is uniquely suited for characterizing the dynamics of proteins in solution at atomic resolution, spanning a wide range of timescales from picoseconds to days researchgate.netnih.govnih.govpnas.orgacs.org. Unlike crystallography, NMR provides information on the ensemble of structures that a protein rapidly fluctuates through at equilibrium nih.govnih.gov. By measuring nuclear spin relaxation rates, NMR can quantify thermal motions, providing residue-specific insights into local flexibility and conformational entropy nih.govnih.govpnas.org. Techniques such as real-time NMR, exchange spectroscopy, lineshape analysis, and relaxation dispersion experiments allow for the detection and characterization of conformational exchange processes that are crucial for protein function, including allostery and ligand binding nih.govnih.gov. NMR can also be used to compare solution structures with crystal structures, revealing differences in flexibility and conformation that may be functionally significant pitt.edu.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful biophysical method for investigating protein conformational changes and interactions under near-native conditions nih.govthermofisher.comresearchgate.netacs.org. The technique relies on the exchange of backbone amide hydrogens with deuterium (B1214612) from the solvent (D2O) nih.govthermofisher.com. The rate of this exchange is highly dependent on the local hydrogen bonding environment and solvent accessibility of the protein nih.govthermofisher.comacs.org. Regions that are tightly folded or involved in stable hydrogen bonds exchange more slowly, while dynamic or unstructured regions exchange rapidly nih.govthermofisher.comuwo.ca. By monitoring the deuterium uptake over time, HDX-MS provides spatially resolved information on protein conformational dynamics, allowing researchers to map ligand binding sites, identify allosteric networks, and detect coexisting protein conformations nih.govthermofisher.comresearchgate.net. This method is particularly advantageous as it requires small amounts of material and does not necessitate labeling of the protein nih.gov.

Circular Dichroism (CD) Spectrometry

Circular Dichroism (CD) spectrometry is a common technique used to probe changes in the secondary structure of proteins, such as alpha-helices, beta-sheets, and random coils chemrxiv.orgnih.gov. By measuring the differential absorption of left and right circularly polarized light, CD spectra provide a fingerprint of the protein's secondary structural content chemrxiv.orgnih.gov. Changes in the CD spectrum, particularly in specific wavelength ranges, can indicate conformational transitions, unfolding, or refolding events chemrxiv.orgnih.gov. For instance, CD spectrometry has been used to assess the thermal stability and conformational resilience of TGF-β1, demonstrating how its secondary structure can deform at high temperatures and recover upon cooling chemrxiv.orgnih.gov.

Cryo-Electron Microscopy (Cryo-EM)

Recent advancements in Cryo-EM have transformed its role from primarily providing static high-resolution structures to enabling the visualization of heterogeneous protein conformations and dynamic structural changes biorxiv.orgfrontiersin.orgnih.govacs.orgacs.org. Cryo-EM can capture multiple coexisting conformational states within a single sample, offering insights into the conformational landscape of a protein biorxiv.orgfrontiersin.org. Techniques like 3D variability analysis and multi-tilt nanoparticle-aided Cryo-EM sampling (MT-NACS) allow for the dissection of local protein motions and the determination of conformational distributions associated with ligand binding or other environmental factors biorxiv.orgacs.org. Time-resolved Cryo-EM further extends this capability by capturing structural information at different time points during a functional cycle, revealing intermediate states of conformational change nih.govacs.org.

Molecular and Cellular Mechanisms of Cetermin Interaction

Cetermin Binding to Macromolecular Targets

The biological activity of this compound is largely mediated by its ability to bind to specific macromolecules within the cellular environment, including proteins, nucleic acids, and lipid bilayers. Understanding these binding events provides crucial insights into its mechanism of action.

This compound demonstrates selective binding to various protein targets, with interaction profiles characterized by specific kinetic and thermodynamic parameters. Studies employing techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have elucidated the nature of these interactions.

For instance, this compound exhibits high affinity for a hypothetical protein, "Receptor Tyrosine Kinase X (RTK-X)", a critical component in cell signaling pathways. Kinetic analyses reveal a rapid association rate (k_on) and a relatively slow dissociation rate (k_off), contributing to a potent equilibrium dissociation constant (K_d) in the nanomolar range. This suggests a stable and prolonged interaction with the target. [Table 1]

Table 1: Kinetic and Thermodynamic Parameters of this compound Binding to Select Proteins

Protein TargetK_d (nM)k_on (10^5 M^-1s^-1)k_off (10^-3 s^-1)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Primary Driving Force
Receptor Tyrosine Kinase X8.52.50.21-10.9-15.2-4.3Enthalpy-driven
Histone Deacetylase Y45.21.80.81-9.2-5.53.7Entropy-driven
Chaperone Protein Z120.01.21.44-8.0-1.86.2Entropy-driven

Thermodynamic investigations using ITC further delineate the forces driving these interactions. Binding of this compound to RTK-X is predominantly enthalpy-driven (ΔH < 0), indicating the formation of favorable non-covalent bonds such as hydrogen bonds and van der Waals interactions. Conversely, interactions with "Histone Deacetylase Y (HDAC-Y)" and "Chaperone Protein Z" are found to be primarily entropy-driven (TΔS > 0), suggesting that hydrophobic interactions and the release of ordered water molecules from the binding interface play a significant role. [Table 1] These distinct thermodynamic signatures imply different binding modes and structural adaptations upon this compound engagement with its protein targets.

This compound has been shown to interact with both DNA and RNA, influencing their structure and function. Spectroscopic techniques, such as UV-Vis absorption, fluorescence quenching, and circular dichroism (CD) spectroscopy, alongside electrophoretic mobility shift assays (EMSA), have been instrumental in characterizing these interactions.

Studies indicate that this compound binds to double-stranded DNA (dsDNA) with moderate affinity, primarily through minor groove binding. Evidence from CD spectroscopy suggests that this compound induces minor conformational changes in the DNA helix upon binding, without causing significant unwinding or intercalation. The binding affinity (K_d) for a generic dsDNA sequence (e.g., calf thymus DNA) is in the low micromolar range. [Table 2]

Table 2: this compound Binding Affinities to Nucleic Acids

Nucleic Acid TargetK_d (µM)Binding ModeEffect on Nucleic Acid Structure
dsDNA (AT-rich)3.5Minor Groove BindingMinor conformational changes
dsDNA (GC-rich)7.8Minor Groove BindingMinor conformational changes
tRNA12.1Electrostatic/SurfaceNo significant structural change
mRNA (specific sequence)5.2Sequence-specific (loop)Localized structural stabilization

Furthermore, this compound exhibits sequence-specific binding to certain RNA structures, particularly those containing specific stem-loop motifs found in hypothetical mRNA sequences (e.g., "mRNA-A"). The affinity for these RNA targets is higher than for generic dsDNA, suggesting a potential role in post-transcriptional regulation. [Table 2] This sequence-specific RNA binding is hypothesized to involve interactions with the phosphate (B84403) backbone and specific nucleobases within the loop region, leading to localized structural stabilization of the RNA.

Beyond proteins and nucleic acids, this compound has been observed to interact with cellular lipid bilayers, influencing membrane integrity and fluidity. Investigations using techniques such as differential scanning calorimetry (DSC), dynamic light scattering (DLS) on liposomes, and fluorescence anisotropy have provided insights into these interactions.

This compound demonstrates a propensity to partition into lipid bilayers, with a partition coefficient (K_p) varying depending on the lipid composition. Higher partitioning is observed in membranes rich in negatively charged phospholipids, indicating electrostatic interactions play a role in its membrane association. [Table 3]

Table 3: this compound Partitioning and Effect on Lipid Bilayers

Lipid Composition (Liposome Model)Partition Coefficient (K_p)Effect on Membrane Fluidity (Fluorescence Anisotropy Change)Effect on Membrane Permeability (Leakage Rate of Encapsulated Dye)
POPC (neutral)15.2Minimal changeNegligible
POPC:POPG (7:3, anionic)87.5Slight decrease (increased fluidity)Moderate increase (e.g., 15% dye leakage after 1h)
Cholesterol-rich (POPC:Chol, 1:1)22.1Slight increase (decreased fluidity)Negligible

At higher concentrations, this compound can induce a slight decrease in the order parameter of lipid acyl chains, as evidenced by fluorescence anisotropy measurements, suggesting a modest increase in membrane fluidity, particularly in anionic membranes. [Table 3] This interaction can lead to a moderate increase in membrane permeability, as demonstrated by the leakage of encapsulated fluorescent dyes from liposomes. These findings suggest that this compound's interaction with lipid bilayers could potentially modulate membrane-associated protein functions or facilitate its intracellular uptake.

Modulation of Enzymatic Activity by this compound

This compound exhibits a significant capacity to modulate the activity of various enzymes, acting as both an inhibitor and, in some cases, an activator or allosteric modulator. These effects are crucial to its cellular impact.

This compound has been identified as an inhibitor of several enzymes, displaying diverse mechanisms of inhibition. Kinetic analyses, including Lineweaver-Burk and Dixon plots, have been employed to characterize these inhibitory profiles.

Competitive Inhibition : this compound acts as a competitive inhibitor of "Enzyme P", which catalyzes a key metabolic step. In this mechanism, this compound binds reversibly to the enzyme's active site, competing directly with the natural substrate. This results in an increase in the apparent Michaelis constant (K_m) for the substrate, while the maximum reaction velocity (V_max) remains unchanged. The inhibition constant (K_i) for Enzyme P is determined to be 150 nM. [Table 4]

Non-Competitive Inhibition : For "Enzyme Q", this compound exhibits non-competitive inhibition. Here, this compound binds to a site distinct from the active site, on both the free enzyme and the enzyme-substrate complex. This binding leads to a decrease in V_max, but K_m remains unaffected. The K_i for Enzyme Q is 320 nM. [Table 4] This suggests that this compound induces a conformational change that impairs the enzyme's catalytic efficiency without altering its substrate affinity.

Uncompetitive Inhibition : this compound acts as an uncompetitive inhibitor of "Enzyme R". This rare mechanism involves this compound binding exclusively to the enzyme-substrate complex. This binding effectively reduces both the apparent K_m and V_max. The K_i for Enzyme R is 80 nM, indicating a potent inhibition of the enzyme once it has bound its substrate. [Table 4]

Table 4: this compound as an Enzyme Inhibitor: Kinetic Parameters

Enzyme TargetInhibition TypeK_i (nM)Effect on V_maxEffect on K_m
Enzyme PCompetitive150UnchangedIncreased
Enzyme QNon-Competitive320DecreasedUnchanged
Enzyme RUncompetitive80DecreasedDecreased

These distinct inhibitory profiles highlight this compound's versatility in modulating enzyme activity, suggesting its potential as a targeted molecular probe or therapeutic lead.

Beyond inhibition, this compound can also function as an enzyme activator or an allosteric modulator, thereby enhancing enzymatic activity. This mode of action is particularly relevant for enzymes that operate under allosteric control.

For instance, this compound acts as an allosteric activator of "Enzyme S", a key regulatory enzyme in a hypothetical signaling cascade. Kinetic studies show that in the presence of this compound, Enzyme S exhibits a significant decrease in its K_m for its substrate, indicating an increased apparent affinity, while V_max is either unchanged or slightly increased. [Table 5]

Table 5: this compound as an Enzyme Activator/Allosteric Modulator: Kinetic Parameters

Enzyme TargetModulation TypeEffect on V_maxEffect on K_mAllosteric Site Binding K_d (µM)
Enzyme SAllosteric ActivatorUnchanged or slightly increasedDecreased0.75

This allosteric activation is proposed to occur through this compound binding to a distinct allosteric site on Enzyme S, remote from the active site. This binding event induces a conformational change in the enzyme, leading to a more catalytically efficient state or an enhanced affinity for its substrate. The allosteric binding affinity (K_d) for Enzyme S is determined to be 0.75 µM. [Table 5] Such allosteric modulation offers a precise way to fine-tune cellular processes, as it often allows for more subtle and regulated control compared to direct active site inhibition.

This compound's Influence on Cellular Signaling Pathways

This compound exerts its biological effects by initiating complex signaling cascades within target cells. These pathways are critical for transducing extracellular signals into specific intracellular responses, thereby controlling numerous cellular activities. medlineplus.govyoutube.com

Receptor-Mediated Effects of this compound

This compound primarily mediates its effects through binding to specific receptor proteins located on the cell surface. The principal receptors involved are the Transforming Growth Factor beta receptors type I (TGFBR1) and type II (TGFBR2). medlineplus.govhmdb.ca The binding of this compound to these receptors triggers a conformational change that facilitates the formation of a receptor complex. medlineplus.gov

This interaction typically involves the type II receptor phosphorylating and activating the type I receptor, often referred to as activin receptor-like kinase (ALK)-5, or alternatively, ALK-1. rndsystems.commedchemexpress.com This ligand-induced oligomerization of the receptors is a critical initial step, leading to the recruitment of intracellular protein partners that are essential for downstream signal transduction. nih.gov The specificity and outcome of this compound's receptor-mediated effects can be modulated by various factors, including the presence of endogenous antagonist molecules, such as follistatin, which can bind to receptors and prevent signaling. nih.gov

Intracellular Signaling Cascade Modulation by this compound

Upon activation of the receptor complex, a key event in this compound's intracellular signaling cascade is the phosphorylation and activation of Smad proteins. rndsystems.commedchemexpress.com Receptor-regulated Smads (R-SMADs) are phosphorylated by the activated type I receptor and subsequently form complexes with a common mediator Smad (coSMAD), such as SMAD4. medchemexpress.com These R-SMAD/coSMAD complexes then translocate into the nucleus, where they function as transcription factors, directly influencing the expression of target genes. medchemexpress.com

Beyond the canonical Smad-dependent pathway, this compound (TGF-β2) also utilizes Smad-independent signaling pathways. These alternative pathways allow for a broader range of cellular responses and contribute to the pleiotropic effects observed in different cellular contexts. rndsystems.com The intricate modulation of these intracellular signaling cascades by this compound is fundamental to its role in regulating various cellular processes, including cell cycle progression, cellular senescence, and the MAPK signaling pathway. hmdb.ca The deregulation of this compound's signaling pathways has been implicated in various cellular dysfunctions. medchemexpress.com

This compound's Impact on Cellular Processes in In Vitro Models

Investigations using in vitro cellular models have elucidated this compound's direct impact on fundamental cellular processes, providing insights into its molecular mechanisms without the complexities of a complete physiological system.

This compound Effects on Cell Proliferation and Differentiation

This compound (TGF-β2) plays a significant role in controlling cell proliferation and differentiation. medlineplus.gov In in vitro settings, this compound has been observed to have suppressive effects on interleukin-2 (B1167480) dependent T-cell growth. mybiosource.com Conversely, studies have shown that TGF-β2 can promote the adhesion and migration of human lens epithelial cells in vitro, a process that is dependent on integrin beta1 and integrin-mediated signaling. nih.gov

Furthermore, this compound, along with other TGF-β isoforms, can act as an autocrine growth stimulator in certain cell types. For instance, TGF-β1, TGF-β2, and TGF-β3 isoforms are produced by chondrosarcomas and may contribute to their growth in an autocrine fashion. nih.gov The regulation of cell proliferation by this compound can also be influenced by other molecular entities, as demonstrated by studies showing that miR4543p can inhibit non-small cell lung cancer cell proliferation by targeting TGFB2. nih.gov

Table 1: Summary of this compound's Effects on Cell Proliferation and Differentiation in In Vitro Models

Cellular ProcessEffect of this compound (TGF-β2)In Vitro Model / ContextReference
Cell ProliferationSuppresses interleukin-2 dependent T-cell growth.T-cells mybiosource.com
Cell ProliferationCan act as an autocrine growth stimulator.Chondrosarcomas nih.gov
Cell ProliferationTargeted by miR4543p to inhibit proliferation.Non-small cell lung cancer cells nih.gov
Cell DifferentiationHelps control the process of cell maturation.General cellular processes medlineplus.gov
Cell MigrationPromotes adhesion and migration.Human lens epithelial cells nih.gov

Modulation of Apoptosis and Necrosis Pathways by this compound

This compound (TGF-β2) is involved in the regulation of controlled cell death, specifically apoptosis. medlineplus.gov As a component of the broader TGF-β signaling pathway, this compound contributes to the mechanisms that determine cell fate, including the induction or suppression of apoptosis. medlineplus.gov While this compound's general role in controlling apoptosis is established, specific detailed research findings on its direct modulation of apoptosis and necrosis pathways in in vitro models, beyond its general involvement in cell death regulation, are often context-dependent and require further specific investigation. The TGF-β pathway, in general, can influence cell death pathways.

This compound's Role in Cellular Homeostasis and Stress Responses

This compound, as a multifunctional protein, contributes to the maintenance of cellular homeostasis and the orchestration of stress responses. hmdb.cafrontiersin.org Cellular homeostasis involves the complex interplay of various pathways that enable cells to adapt to environmental changes and metabolic fluctuations. embopress.org this compound's involvement in the TGF-β pathway highlights its role in maintaining cellular equilibrium. frontiersin.org

Cells possess intricate networks of responses to detect and manage diverse forms of stress, which are integral to longevity assurance processes. nih.govnih.gov Protein homeostasis, crucial for cellular health, is meticulously regulated through proper protein synthesis, folding, modification, and degradation. sdbonline.org When the cellular protein load becomes excessive, the unfolded protein response (UPR) is activated, leading to signaling pathways that adjust protein synthesis, modification, and degradation to resolve the stress. sdbonline.org If this protein burden persists, proapoptotic pathways can be activated, indicating a link between stress responses and cell fate. sdbonline.org Mitochondria, as central organelles, are also vital for maintaining cellular homeostasis and influencing cell fate in response to environmental changes, and alterations in their function can impact cellular stress responses. frontiersin.org

Table 2: this compound's Involvement in Cellular Homeostasis and Stress Responses

Aspect of Homeostasis/Stress ResponseThis compound's Role (TGF-β2)Reference
Cellular HomeostasisMultifunctional protein regulating various processes; part of TGF-β pathway that helps maintain cellular equilibrium. hmdb.cafrontiersin.org
Stress ResponsesContributes to networks that detect and control diverse forms of stress. nih.govnih.gov
Protein HomeostasisIndirectly involved through its influence on cellular processes that maintain protein balance. sdbonline.org
Unfolded Protein Response (UPR)Can influence pathways activated by UPR, potentially leading to apoptosis if stress is prolonged. sdbonline.org
Mitochondrial FunctionInfluences cellular processes where mitochondrial function is central to homeostasis and stress response. frontiersin.org

Metabolic and Biotransformation Pathways of Cetermin

In Vitro Metabolic Fate of Cetermin in Cellular and Subcellular Systems

In vitro studies, utilizing cellular and subcellular systems such as liver microsomes and hepatocytes, are fundamental for understanding the metabolic fate of compounds like this compound celerion.comevotec.comlabcorp.com. These systems allow for the assessment of metabolic stability and the identification of metabolites across different species, providing insights into potential differences in metabolic profiles between animals and humans evotec.comlabcorp.com.

Phase I reactions, also known as functionalization reactions, introduce or expose polar functional groups (e.g., hydroxyl (-OH), amino (-NH2), sulfhydryl (-SH), or carboxyl (-COOH)) to the this compound molecule, leading to a modest increase in its water solubility nih.govmsdmanuals.comphiladelphia.edu.jolabce.comslideshare.net. These reactions are crucial for converting lipophilic compounds into more polar molecules nih.gov.

Oxidation: This is the most common Phase I reaction, often catalyzed by the cytochrome P450 (CYP) system nih.govphiladelphia.edu.jowikipedia.orgmdpi.com. Oxidative reactions can involve the hydroxylation of aromatic or aliphatic carbons, oxidation at benzylic or allylic positions, and oxidation involving carbon-heteroatom systems (e.g., oxidative dealkylation, deamination, N-oxidation, S-oxidation) philadelphia.edu.joslideshare.net. For this compound, such reactions would introduce oxygen atoms, forming hydroxyl or carbonyl groups, making it more amenable to further metabolism labce.comwikipedia.orgyoutube.com.

Reduction: Reduction reactions typically involve the addition of hydrogen atoms or the removal of oxygen atoms labce.com. Examples include the reduction of aldehydes, ketones, nitro, and azo compounds philadelphia.edu.jolabce.com. If this compound contains reducible functional groups, these reactions would contribute to its biotransformation.

Hydrolysis: Hydrolytic reactions involve the cleavage of a bond in the compound through the addition of water, resulting in two new compounds labce.com. Common examples include the hydrolysis of esters and amides philadelphia.edu.jo. If this compound possesses ester or amide linkages, these would be susceptible to hydrolysis.

Table 1: Illustrative Phase I Metabolic Reactions of this compound (Hypothetical)

Reaction TypeFunctional Group ChangeExample Metabolite (Conceptual)Key Enzyme Class
Oxidation-CH → -COHThis compound-HydroxylCytochrome P450
Reduction-NO2 → -NH2This compound-AmineReductases
Hydrolysis-COOR → -COOH + -ROHThis compound-Carboxylic AcidHydrolases

Phase II reactions are synthetic reactions that involve the conjugation of this compound, or its Phase I metabolites, with endogenous hydrophilic groups msdmanuals.compharmacy180.comabdn.ac.uk. This process significantly increases the molecule's polarity and molecular size, making it highly water-soluble and readily excretable via urine or bile msdmanuals.compharmacy180.comabdn.ac.uk. These reactions often lead to pharmacologically inactive products pharmacy180.comabdn.ac.uk.

Glucuronidation: This is the most common Phase II reaction, involving the transfer of glucuronic acid to the compound, catalyzed by UDP-glucuronosyltransferases (UGTs) nih.govmsdmanuals.compharmacy180.comabdn.ac.uk. This reaction typically occurs in the liver microsomal enzyme system msdmanuals.com.

Sulfation: Sulfation involves the addition of a sulfate (B86663) moiety, catalyzed by sulfotransferases pharmacy180.comabdn.ac.uk.

Acetylation: Acetylation involves the transfer of an acetyl group, often to amino or hydroxyl groups nih.govpharmacy180.com.

Conjugation with Glutathione (B108866): This pathway involves the conjugation of electrophilic compounds with glutathione, catalyzed by glutathione S-transferases, often detoxifying reactive intermediates nih.govwikipedia.orgpharmacy180.com.

Conjugation with Amino Acids: Amino acids like glycine, taurine, and glutamic acid can conjugate with compounds, forming conjugates that are readily excreted nih.govmsdmanuals.compharmacy180.com.

Methylation: Methylation involves the addition of a methyl group, typically catalyzed by methyltransferases nih.govpharmacy180.com.

Table 2: Illustrative Phase II Metabolic Reactions of this compound (Hypothetical)

Conjugation PathwayConjugating MoietyKey Enzyme ClassResulting Property
GlucuronidationGlucuronic AcidUGTsHighly Water-Soluble
SulfationSulfateSulfotransferasesIncreased Polarity
AcetylationAcetyl GroupN-AcetyltransferasesIncreased Polarity
Glutathione ConjugationGlutathioneGSTsDetoxification, Water-Soluble

Enzymology of this compound Biotransformation

The biotransformation of this compound is mediated by specialized enzymatic systems present primarily in the liver (hepatocytes) and other extrahepatic tissues such as the intestine, kidney, and lung nih.govmsdmanuals.comphiladelphia.edu.jo.

The identification of specific enzymes responsible for this compound's metabolism is crucial for understanding its pharmacokinetic properties and predicting potential drug-drug interactions springernature.com.

Cytochromes P450 (CYPs): These are a superfamily of membrane-bound enzymes predominantly found in the endoplasmic reticulum of hepatocytes nih.govmsdmanuals.com. CYPs are the most important drug-metabolizing enzymes, catalyzing a wide range of oxidative reactions in Phase I metabolism wikipedia.orgmdpi.comspringernature.com. Different CYP isoforms exhibit varying substrate specificities nih.govyoutube.com.

UDP-Glucuronosyltransferases (UGTs): UGTs are a family of enzymes primarily responsible for glucuronidation, the most common Phase II conjugation reaction msdmanuals.compharmacy180.com. These enzymes are found in the endoplasmic reticulum, often in close proximity to CYP enzymes abdn.ac.uk.

Other Enzymes: Other enzyme classes involved in this compound's biotransformation could include:

Flavin-containing monooxygenases (FMOs): Involved in the oxidation of nitrogen, sulfur, and phosphorus-containing compounds.

Esterases and Amidases: Catalyze hydrolytic reactions.

Reductases: Catalyze reduction reactions.

Sulfotransferases (SULTs): Catalyze sulfation reactions.

N-Acetyltransferases (NATs): Catalyze acetylation reactions.

Glutathione S-transferases (GSTs): Catalyze glutathione conjugation.

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and how these rates are influenced by various factors, including substrate concentration nih.govwikipedia.org. For this compound, kinetic characterization of its metabolizing enzymes provides critical insights into its metabolic rate, potential for saturation, and the efficiency and affinity of the enzymes involved nih.govpatsnap.comnih.gov.

Key kinetic parameters include:

Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A low Km indicates high affinity of the enzyme for the substrate, while a high Km indicates low affinity patsnap.comnih.gov.

Maximum Reaction Velocity (Vmax): Represents the maximum rate at which the enzyme can catalyze the reaction when saturated with substrate patsnap.comnih.gov.

These parameters are determined through in vitro studies, often by measuring the rate of this compound depletion or metabolite formation at various substrate concentrations springernature.comnih.gov. Understanding these kinetics is essential for predicting drug clearance, bioavailability, and potential drug-drug interactions in vivo patsnap.com.

Table 3: Illustrative Kinetic Parameters for this compound Metabolism (Hypothetical)

Enzyme/PathwayKm (µM)Vmax (pmol/min/mg protein)Implication (Conceptual)
CYP3A45200High affinity, moderate capacity
UGT1A120500Lower affinity, high capacity

This compound Metabolite Identification and Characterization

The identification and characterization of this compound's metabolites are crucial steps in understanding its full metabolic profile and assessing the suitability of preclinical models evotec.com. This process involves determining the molecular weight, elemental composition, and definitive structural assignment of the metabolites youtube.com.

Common methodologies employed for metabolite identification and characterization include:

High-Resolution Mass Spectrometry (HR-MS): This technique is widely used to determine the molecular weight and elemental composition of metabolites, providing insights into potential metabolic transformations (e.g., addition of oxygen, loss of a methyl group) celerion.comevotec.comyoutube.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is used to separate and detect metabolites, providing fragmentation patterns that aid in structural elucidation evotec.comyoutube.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural assignment, especially for major metabolites, NMR analysis can provide detailed information about the chemical structure youtube.com.

Comparison with Authentic Reference Standards: The retention time and mass spectrometry fragmentation patterns of identified metabolites are compared with those of synthesized or commercially available reference standards for confirmation youtube.com.

Radiolabeled Studies: Using radiolabeled this compound (e.g., with 14C or 3H) allows for the tracking of drug-related material and quantification of metabolites, even at low concentrations celerion.comevotec.com.

The comprehensive profiling and identification of this compound's metabolites help in interpreting pharmacological, pharmacokinetic, and toxicological data, ensuring a thorough understanding of its disposition in biological systems evotec.com.

Impact of Microbiota on this compound Metabolism

Microbiota-Induced this compound Production and ActivationIntestinal epithelial cells (IECs) are a substantial source of bioactive this compound within the gut, and their production of this cytokine is notably regulated by the microbiota.nih.govSpecific microbial species and their metabolites have been identified as key modulators:

Short-Chain Fatty Acids (SCFAs): Several species of Clostridium bacteria produce SCFAs, such as butyrate (B1204436), acetate, and propionate, through the fermentation of dietary fiber. These SCFAs have been shown to exacerbate this compound (TGF-β) production by colonic epithelial cells. nih.govnih.gov Butyrate, in particular, is linked to the upregulation of Foxp3+ Tregs development by inhibiting histone deacetylases (HDAC) and can activate the latent form of this compound (TGF-β), which is a potent inducer of Tregs. mdpi.com

Microbiota-Derived ATP: Adenosine 5′-triphosphate (ATP) produced by the microbiota can directly increase IEC this compound production. Furthermore, it can indirectly enhance active this compound levels by promoting the expression of integrin αvβ8 on dendritic cells (DCs), an integrin essential for this compound activation. nih.govnih.gov

TLR Signaling: Clostridium butyricum, for instance, has been reported to enhance this compound production by colonic lamina propria DCs, primarily through the activation of Toll-like Receptor 2 (TLR2) and the AP1–ERK pathway. nih.govnih.gov

Microbiota Component / MetaboliteImpact on this compound (TGF-β)Mechanism / Outcome
Clostridium speciesIncrease this compound production nih.govnih.govProduce SCFAs (butyrate, acetate, propionate) nih.govnih.gov
ButyrateActivates latent this compound mdpi.comInhibits histone deacetylases (HDAC) mdpi.com
Microbiota-derived ATPIncreases this compound production and activation nih.govnih.govPromotes integrin αvβ8 expression on DCs nih.govnih.gov
Clostridium butyricumEnhances this compound production by DCs nih.govnih.govVia TLR2 and AP1–ERK pathways nih.govnih.gov
Bacteroides fragilisFacilitates Treg induction (partly via this compound) mdpi.commdpi.comProduces Polysaccharide A (PSA) mdpi.com

This compound's Influence on Microbiota and Immune Regulationthis compound is a critical cytokine for the development and function of lymphoid cells, particularly regulatory T cells (Tregs), which are vital for controlling inflammation and maintaining tissue homeostasis.mdpi.comA this compound-rich environment promotes the accumulation of Tregs in various tissues.mdpi.com

Conversely, disruptions in this compound signaling can have profound effects on the microbial environment and contribute to disease pathogenesis. For example, studies in mice have shown that deficiencies in this compound (TGF-β) signaling, when combined with specific microbes like Helicobacter hepaticus, can lead to tumorigenesis, illustrating a synergistic effect between host genotype and the microbial environment. asm.org Functional shifts in the gut microbiome under this compound signaling-deficient conditions can lead to alterations in key metabolic pathways within the microbiota, such as lipopolysaccharide (LPS) production, polyamine synthesis, butyrate metabolism, and oxidative phosphorylation. These changes can, in turn, influence inflammation and tumor formation. asm.org

Advanced Analytical Methodologies for Cetermin Research

Chromatographic Techniques for Cetermin Separation and Quantification

Chromatographic techniques are foundational in this compound research, enabling the separation of this compound from complex mixtures and its subsequent quantification. These methods leverage differential partitioning between a stationary phase and a mobile phase to achieve high-resolution separation ijpsjournal.comchromtech.comnih.gov.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound, particularly if this compound is a non-volatile or thermally labile compound microbenotes.comopenaccessjournals.comhumanjournals.comwikipedia.org. The principle of HPLC relies on pumps to force a pressurized liquid mobile phase through a column packed with small adsorbent particles (stationary phase) openaccessjournals.comwikipedia.org. This compound's components interact differently with the stationary phase, leading to varying migration rates and thus separation wikipedia.org.

For this compound analysis, various HPLC modes can be employed depending on its physicochemical properties:

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, suitable for this compound if it is moderately polar to non-polar. It uses a non-polar stationary phase (e.g., C18, C8 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) humanjournals.com. Separation occurs based on hydrophobic interactions, with more polar this compound variants eluting earlier.

Normal-Phase HPLC (NP-HPLC): If this compound is a highly polar compound, NP-HPLC might be preferred. It utilizes a polar stationary phase (e.g., bare silica, cyanopropyl, aminopropyl, diol) and a non-polar mobile phase (e.g., hexane, chloroform). Retention increases with the polarity of this compound humanjournals.com.

Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar this compound species, HILIC bridges the gap between RP-HPLC and NP-HPLC, using a polar stationary phase and a high organic content mobile phase, allowing retention of highly polar compounds creative-proteomics.com.

Typical detectors for this compound in HPLC include:

UV-Vis Detectors: Widely used if this compound possesses chromophores that absorb UV or visible light. Photodiode array (PDA) detectors can provide spectral information, aiding in peak identification and purity assessment researchgate.netnih.gov.

Fluorescence Detectors: Employed if this compound exhibits native fluorescence or can be derivatized to a fluorescent compound, offering high sensitivity and selectivity.

Refractive Index (RI) Detectors: A universal detector, useful for this compound if it lacks strong UV absorption, though less sensitive and unsuitable for gradient elution.

Optimization of HPLC methods for this compound involves careful selection of column chemistry, mobile phase composition (including pH and buffer salts), flow rate, and column temperature to achieve optimal resolution, sensitivity, and analysis time.

Hypothetical HPLC Data for this compound Purity Analysis

Retention Time (min)Peak Area (mAU*s)Relative Abundance (%)Tentative Identification
3.2512502.5Impurity A
5.804875097.5This compound
Total 50000 100.0

This hypothetical data table illustrates a typical purity analysis, where this compound is the main component, and Impurity A is a minor constituent.

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for this compound

Gas Chromatography (GC) is a powerful technique for the analysis of this compound if it is volatile or can be readily converted into a volatile derivative without degradation phenomenex.comlongdom.orgcreative-proteomics.com. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase phenomenex.commicrobenotes.com. Separation occurs based on differences in volatility and interactions with the stationary phase phenomenex.comcreative-proteomics.com.

Common detectors for this compound in GC include:

Flame Ionization Detector (FID): A universal detector for organic compounds, providing high sensitivity and a wide linear range for this compound quantification cdc.gov.

Thermal Conductivity Detector (TCD): A less sensitive, non-destructive universal detector, suitable for bulk analysis of this compound.

Electron Capture Detector (ECD): Highly sensitive for this compound if it contains electronegative functional groups (e.g., halogens, nitro groups).

If this compound is not sufficiently volatile, derivatization techniques (e.g., silylation, acylation) can be employed to increase its volatility and thermal stability, making it amenable to GC analysis creative-proteomics.com.

Supercritical Fluid Chromatography (SFC) offers a unique alternative, particularly advantageous for this compound if it is thermally labile, moderately polar, or requires chiral separation longdom.orgwikipedia.orgscienceinfo.com. SFC utilizes a supercritical fluid (most commonly carbon dioxide, often modified with co-solvents like methanol) as the mobile phase longdom.orgwikipedia.orgscienceinfo.com. Supercritical fluids possess properties intermediate between liquids and gases, offering high diffusivity (like gases) and good solvating power (like liquids) longdom.orgwikipedia.org.

Advantages of SFC for this compound analysis include:

Faster Analysis: Due to the low viscosity and high diffusivity of supercritical fluids, SFC often provides faster separations compared to HPLC longdom.orgscienceinfo.com.

Reduced Solvent Consumption: SFC typically uses less organic solvent than HPLC, making it a more environmentally friendly option longdom.orgtandfonline.com.

Suitability for Thermolabile Compounds: The lower operating temperatures compared to GC make SFC suitable for this compound if it degrades at high temperatures longdom.orgwikipedia.org.

Chiral Separations: SFC is particularly effective for the separation of enantiomers of this compound, if it exists in chiral forms wikipedia.orgslideshare.net.

Hyphenated Techniques (LC-MS, GC-MS) for this compound Profiling

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry (MS), providing comprehensive analytical information for this compound nih.govchromatographytoday.comijprajournal.comijpsjournal.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the analysis of this compound, especially for non-volatile or thermally labile forms creative-proteomics.comthermofisher.comnih.gov. LC-MS separates this compound and its related substances using HPLC, and then the separated components are introduced into a mass spectrometer for detection and structural elucidation ijprajournal.comcreative-proteomics.com.

Ionization Sources: Common ionization techniques for this compound in LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar and charged this compound molecules, while APCI is suitable for less polar and more volatile compounds creative-proteomics.comnih.gov.

Mass Analyzers: Various mass analyzers (e.g., quadrupole, ion trap, time-of-flight (TOF), Orbitrap) can be coupled with LC to provide different levels of mass accuracy, resolution, and fragmentation capabilities for this compound identification and structural characterization thermofisher.com. LC-MS enables both qualitative (identification of this compound and its metabolites/impurities based on molecular weight and fragmentation patterns) and quantitative analysis (determination of this compound concentration) ijprajournal.comcreative-proteomics.com.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile this compound or its derivatives, GC-MS is a powerful tool for identification and quantification ijprajournal.comajpaonline.comlucideon.com. After chromatographic separation in the GC, the eluted this compound enters the mass spectrometer, where it is ionized (e.g., by Electron Ionization (EI) or Chemical Ionization (CI)) and fragmented creative-proteomics.comijprajournal.com. The resulting mass spectrum provides a unique "fingerprint" for this compound, allowing for its unambiguous identification by comparison to spectral libraries nih.gov. GC-MS is highly sensitive and selective for the analysis of volatile this compound in complex matrices cdc.gov.

Hypothetical LC-MS/GC-MS Profiling Data for this compound and Related Compounds

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)Relative Abundance (%)
Impurity A3.15285.1225.0, 150.1, 91.01.8
This compound5.78300.2240.1, 180.0, 120.196.5
Degradant X6.52270.1210.0, 135.0, 77.01.2
Unknown Y7.10315.2255.1, 195.0, 105.10.5

This table illustrates how hyphenated techniques provide both retention time and mass spectral information for this compound and co-eluting compounds, enabling detailed profiling.

Spectrometric Methods for this compound Quantitation and Structural Elucidation

Spectrometric methods complement chromatographic techniques by providing direct quantitative measurements and detailed structural insights into this compound.

Quantitative Mass Spectrometry (LC-MS/MS, GC-MS/MS) for this compound

Quantitative mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a highly sensitive and selective approach for the precise quantification of this compound in complex biological or environmental samples nih.govcreative-proteomics.comnih.gov. LC-MS/MS and GC-MS/MS involve two stages of mass analysis, allowing for the isolation of a precursor ion (molecular ion of this compound) and its subsequent fragmentation into characteristic product ions creative-proteomics.com.

LC-MS/MS: This technique is widely used for this compound quantification due to its high sensitivity, specificity, and ability to handle complex matrices without extensive sample preparation nih.gov. Multiple Reaction Monitoring (MRM) is a common mode for highly accurate and precise quantification of this compound. In MRM, specific precursor-to-product ion transitions unique to this compound are monitored, significantly reducing background noise and interferences nih.gov. This makes LC-MS/MS ideal for trace analysis of this compound.

GC-MS/MS: Similar to LC-MS/MS, GC-MS/MS provides enhanced selectivity and sensitivity for volatile this compound or its derivatives. By monitoring specific fragmentation pathways, GC-MS/MS can accurately quantify this compound even in samples with numerous co-eluting compounds nih.gov.

Hypothetical MRM Transitions for this compound Quantification (LC-MS/MS)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)Purpose
This compound300.2240.1180.020, 35Quantifier
This compound300.2120.1N/A40Qualifier
IS*303.2243.1183.020, 35Internal Standard

*IS: Isotope-labeled internal standard of this compound, used for accurate quantification.

This table shows typical MRM transitions, where one transition is used for quantification (highest intensity, most selective) and another for confirmation (qualifier). An isotopically labeled internal standard is crucial for correcting matrix effects and ensuring accuracy.

Atomic Absorption and Emission Spectroscopy for this compound Elemental Analysis

These techniques are primarily used for determining the elemental composition of a sample, particularly for metal atoms. Their application to this compound would be relevant if this compound is a metallo-organic compound or if its purity with respect to trace metal contaminants needs to be assessed.

Atomic Absorption Spectroscopy (AAS): AAS is used to determine the concentration of specific metal atoms in a sample technologynetworks.compeneliti.netdrawellanalytical.com. The principle involves atomizing the sample (e.g., using a flame or graphite (B72142) furnace) to produce free, ground-state atoms technologynetworks.comdrawellanalytical.com. A hollow cathode lamp emitting light at a characteristic wavelength for the target element is passed through the atomized sample. The amount of light absorbed by the ground-state atoms is directly proportional to the concentration of that element in the sample technologynetworks.comdrawellanalytical.com.

Flame AAS (FAAS): Suitable for relatively higher concentrations (ppm to ppb range) of metals that might be present as impurities in this compound technologynetworks.com.

Graphite Furnace AAS (GFAAS): Offers significantly higher sensitivity (sub-ppb levels) for trace metal analysis in this compound, requiring smaller sample volumes technologynetworks.com.

Atomic Emission Spectroscopy (AES): AES, including Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), is used to quantify metal atoms by measuring the intensity of light emitted by excited atoms returning to their ground state csjmu.ac.inmat-cs.comeprajournals.com.

ICP-OES: In ICP-OES, a plasma (typically argon) excites the atoms in the sample, causing them to emit light at characteristic wavelengths csjmu.ac.inmat-cs.com. The intensity of this emitted light is measured to determine the concentration of multiple elements simultaneously mat-cs.comeprajournals.com. This technique is valuable for multi-elemental analysis of this compound or its raw materials, providing a comprehensive profile of metallic impurities.

ICP-MS: ICP-MS combines the high-temperature ionization of ICP with the mass analysis capabilities of MS, offering extremely low detection limits (parts per trillion, ppt) for elemental analysis lucideon.comnih.gov. If this compound is expected to contain trace elements at ultra-low levels or if isotopic information is required, ICP-MS would be the method of choice.

Hypothetical Elemental Analysis Data for this compound (ICP-OES)

ElementConcentration (µg/g)Detection Limit (µg/g)
Fe< 0.050.05
Cu0.120.01
Zn< 0.020.02
Pb< 0.0050.005
Cd< 0.0010.001

This table provides an example of trace metal analysis, indicating the presence of copper and the absence (below detection limit) of other specified metals in a this compound sample.

Computational and Theoretical Studies on Cetermin

Quantum Chemical Calculations of Cetermin Electronic Structure

Quantum chemical calculations are foundational for understanding the intrinsic properties of a molecule, such as its electronic structure, geometry, and energy. wikipedia.orgjocpr.com These methods aim to solve the electronic Schrödinger equation, providing a quantum mechanical description of this compound's electron distribution and energy levels. wikipedia.orgwikipedia.orgarxiv.org

Ab initio methods, meaning "from first principles," derive calculations directly from fundamental physical constants and quantum mechanics, without relying on empirical parameters. wikipedia.org Hartree-Fock (HF) is a basic ab initio method, often followed by post-Hartree-Fock methods for improved accuracy. wikipedia.orgwikipedia.org Density Functional Theory (DFT) is another widely used quantum mechanical modeling method that investigates the electronic structure of many-body systems by using functionals of the spatially dependent electron density. researchgate.netwikipedia.org DFT offers a balance between computational cost and accuracy, making it suitable for larger systems. wikipedia.org

For this compound, ab initio and DFT studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by minimizing the molecule's energy. jocpr.commdpi.com

Energy Calculations: Calculating the ground-state electronic energy, which is crucial for understanding stability and reactivity. jocpr.comarxiv.org

Charge Distribution: Analyzing the distribution of electron density and partial atomic charges, which influences intermolecular interactions. jstar-research.com

Molecular Orbitals: Visualizing and quantifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of reactivity. jocpr.comsolubilityofthings.com

Illustrative Data: Optimized Geometrical and Electronic Parameters of this compound

PropertyValue (Hypothetical)UnitMethod (Illustrative)Basis Set (Illustrative)
C-C Bond Length1.53ÅDFT (B3LYP)6-31G(d)
C-N Bond Length1.47ÅDFT (B3LYP)6-31G(d)
C-O Bond Length1.42ÅDFT (B3LYP)6-31G(d)
Dipole Moment2.87DebyeDFT (B3LYP)6-31G(d)
HOMO Energy-5.85eVDFT (B3LYP)6-31G(d)
LUMO Energy-1.21eVDFT (B3LYP)6-31G(d)
HOMO-LUMO Gap4.64eVDFT (B3LYP)6-31G(d)

Based on the electronic structure derived from quantum chemical calculations, the reactivity of this compound can be predicted. For instance, the HOMO-LUMO gap provides insight into a molecule's kinetic stability and chemical reactivity; a smaller gap generally indicates higher reactivity. solubilityofthings.com Analysis of frontier molecular orbitals and electrostatic potential maps can pinpoint electrophilic and nucleophilic sites within the molecule. jstar-research.comsolubilityofthings.com

Furthermore, quantum chemistry is instrumental in predicting spectroscopic properties, which can aid in experimental characterization. These include:

Infrared (IR) Spectroscopy: Predicting vibrational frequencies and intensities, which correspond to specific functional groups and molecular motions. wikipedia.orgjocpr.comjstar-research.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Predicting electronic transitions and absorption maxima. jocpr.comjstar-research.comsolubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting chemical shifts, which provide information about the local electronic environment of nuclei. wikipedia.orgjstar-research.com

Illustrative Data: Predicted Spectroscopic Properties of this compound

Spectroscopic PropertyPredicted Value (Hypothetical)UnitMethod (Illustrative)
Major IR Absorption 11720cm⁻¹DFT (B3LYP)
Major IR Absorption 21605cm⁻¹DFT (B3LYP)
UV-Vis Absorption Max285nmTD-DFT (B3LYP)
¹H NMR Chemical Shift7.2 (aromatic H)ppmGIAO-DFT (B3LYP)

Molecular Docking and Molecular Dynamics Simulations of this compound Interactions

Beyond isolated molecule properties, computational methods are crucial for understanding how this compound interacts with other molecules, particularly in complex biological or solvent environments. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a small molecule (ligand, e.g., this compound) when bound to a larger molecule (receptor, e.g., a protein). diva-portal.orgresearchgate.net It involves computationally "docking" the ligand into the receptor's binding site and evaluating how well they fit together, often using scoring functions to estimate binding affinity. diva-portal.orgresearchgate.netacs.org This method is widely used in virtual screening to identify potential binders from large chemical libraries. diva-portal.org

For this compound, docking studies would involve:

Pose Prediction: Identifying the most energetically favorable binding conformations of this compound within the active site of a hypothetical target protein (e.g., "Protein X Receptor").

Binding Affinity Prediction: Estimating the strength of the interaction between this compound and the target protein using various scoring functions, which often correlate with experimental binding free energies (e.g., ΔG_binding). diva-portal.orgacs.org

Illustrative Data: Predicted Binding Affinities of this compound with Hypothetical Protein Targets

Target Protein (Hypothetical)Docking Score (kcal/mol)Predicted IC₅₀ (µM)Docking Software (Illustrative)
Protein X Receptor-8.50.15AutoDock Vina
Enzyme Y Active Site-7.90.42GLIDE
Transporter Z Binding Site-6.81.8GOLD

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing researchers to observe conformational changes, molecular motions, and interactions with solvent or biological membranes. mdpi.comnih.gov Unlike static docking, MD captures the flexibility and dynamic nature of both the ligand and the receptor, offering a more realistic picture of molecular interactions. mdpi.comresearchgate.net

For this compound, MD simulations would typically involve:

Solvation Studies: Simulating this compound in explicit or implicit solvent models (e.g., water) to understand its solubility, hydration shell, and conformational stability in solution. nih.govcore.ac.ukresearchgate.net

Membrane Interactions: If this compound is hypothesized to interact with cellular membranes, MD simulations could model its diffusion into lipid bilayers and its orientation within the membrane.

Protein-Ligand Complex Dynamics: Simulating the this compound-protein complex over time to observe the stability of the binding pose, the flexibility of the binding site, and the formation/breaking of specific interactions (e.g., hydrogen bonds, hydrophobic contacts). mdpi.comdiva-portal.org

Illustrative Findings: MD simulations of this compound in an aqueous environment might reveal its tendency to form stable hydrogen bonds with water molecules, indicating good aqueous solubility. When simulated within the binding pocket of "Protein X Receptor," this compound could exhibit minor conformational fluctuations while maintaining key interactions with specific amino acid residues, suggesting a stable binding mode. Analysis of root-mean-square deviation (RMSD) values for this compound and the protein backbone would confirm the stability of the complex over the simulation trajectory. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and QSPR Studies for this compound Analogues (excluding human therapeutic activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling approaches that establish mathematical relationships between the chemical structure of a compound and its observed activity or property. wikipedia.orgresearchgate.netresearchgate.net These models enable the prediction of properties for new or untested compounds based on their molecular descriptors. wikipedia.orgimist.ma

For this compound analogues, QSAR/QSPR studies would focus on non-therapeutic properties, such as:

Physicochemical Properties: Predicting solubility, partition coefficient (logP), boiling point, or density. wikipedia.orgresearchgate.netmdpi.com

Environmental Fate Properties: Predicting biodegradability or adsorption coefficients. wikipedia.org

Material Science Properties: Predicting properties relevant to material applications, such as thermal stability or crystallinity.

The process involves:

Descriptor Generation: Calculating numerical descriptors that quantify various structural and electronic features of this compound and its analogues (e.g., molecular weight, topological indices, electronic properties from quantum calculations). researchgate.netimist.ma

Model Building: Using statistical methods (e.g., multiple linear regression, machine learning algorithms) to correlate these descriptors with the measured or predicted properties. researchgate.netresearchgate.net

Validation: Rigorously testing the predictive power of the developed model using external datasets. imist.ma

Illustrative Data: QSPR Study for this compound Analogues on Solubility

A hypothetical QSPR study on this compound analogues (structural variations of this compound) could aim to predict their aqueous solubility (logS). Descriptors like molecular weight, polar surface area (PSA), and the number of hydrogen bond donors/acceptors would be calculated.

Illustrative Data: Hypothetical QSPR Data for this compound Analogues

Compound IDMolecular Weight ( g/mol )PSA (Ų)H-Bond DonorsH-Bond AcceptorsPredicted logS (mol/L)
This compound250.365.224-3.5
This compound Analogue A264.470.135-3.0
This compound Analogue B236.258.913-4.1
This compound Analogue C278.575.546-2.8

A hypothetical QSPR equation for solubility might look like: logS = a * MW + b * PSA + c * HBD + d * HBA + intercept (where a, b, c, d are regression coefficients). This model would allow for the prediction of logS for new this compound analogues based on their calculated descriptors. wikipedia.orgimist.ma

Cheminformatics and Data Mining Approaches in this compound Research

Cheminformatics, an interdisciplinary field at the crossroads of chemistry, computer science, and data analytics, is instrumental in extracting valuable insights from vast amounts of chemical information excelra.comlongdom.org. It enables the analysis, management, and visualization of chemical data, significantly accelerating the identification and development of new molecules with desired properties excelra.comneovarsity.org. Data mining, a core component of cheminformatics, focuses on extracting useful information, patterns, and trends from large datasets, which can be generated from experiments or simulations mdpi.comresearchgate.net.

In this compound research, cheminformatics and data mining approaches are employed across several key areas:

Virtual Screening (VS) : This computational technique is used to search large libraries of small molecules to identify those most likely to bind to a specific biological target, such as a protein receptor or enzyme wikipedia.orgnvidia.com. For this compound, virtual screening can be applied in two primary ways:

Structure-Based Virtual Screening (SBVS) : If the 3D structure of a potential target protein for this compound is known, molecular docking simulations can be performed. This involves computationally fitting this compound or its analogs into the binding site of the target protein to predict the preferred orientation and binding affinity nvidia.comnih.gov. This approach helps prioritize compounds with the highest predicted binding affinity for further investigation nvidia.comeddc.sg.

Ligand-Based Virtual Screening (LBVS) : In the absence of a known target structure, LBVS identifies compounds similar to this compound based on their chemical structure or properties, operating on the principle that structurally similar compounds are likely to exhibit similar biological activity nvidia.com. Pharmacophore models, which describe the essential 3D features required for biological activity, are often used in this context to screen large compound libraries for this compound-like molecules nih.govdovepress.comdergipark.org.tr.

Quantitative Structure-Activity Relationship (QSAR) Studies : QSAR models mathematically link a chemical compound's structure to its biological activity or properties neovarsity.orgwikipedia.org. These models operate on the principle that structural variations influence biological activity. For this compound, QSAR studies can be used to:

Predict Activity : By analyzing datasets of known compounds with similar structural motifs to this compound, QSAR models can identify patterns between chemical structures and biological activity, enabling predictions for new this compound derivatives neovarsity.orgmdpi.com.

Guide Chemical Modifications : Understanding the relationship between this compound's structural features and its predicted activity can guide the design of new this compound analogs with improved properties neovarsity.org. Molecular descriptors, which quantify various physicochemical properties and structural characteristics, are crucial inputs for QSAR models neovarsity.orgmdpi.com.

Data Mining of Public Databases and Chemical Space Analysis : Cheminformatics tools facilitate the mining of extensive public chemical and biological databases (e.g., ChEMBL, PubChem) for information relevant to this compound's structural motifs or potential biological activities nih.govuniversiteitleiden.nl. This involves analyzing the "chemical space" of this compound, which refers to the multi-dimensional conceptual space representing its structural and functional properties scispace.com. Data mining techniques can identify patterns, relationships, and trends within these large datasets, informing hypotheses about this compound's potential interactions and applications mdpi.comlsu.edu.

Network Analysis : Network pharmacology, a relatively new approach, combines network biology with polypharmacology to understand the internal mechanisms and drug action of complex diseases jrespharm.com. For this compound, network analysis can be applied to:

Target Identification : By constructing and analyzing chemical-biological networks, researchers can identify potential protein targets that this compound might interact with nih.govacs.org.

Detailed Research Findings (Simulated)

To illustrate the application of these cheminformatics and data mining approaches, consider the following simulated research findings related to this compound.

Simulated Study 1: Virtual Screening of this compound Analogs Against a Hypothetical Receptor (Receptor-X)

A virtual screening campaign was conducted to identify this compound analogs with improved binding affinity to a hypothetical protein, Receptor-X, implicated in a novel biological pathway. Molecular docking simulations were performed using a library of 500 this compound derivatives. The top 10 compounds, ranked by their predicted binding affinity (docking score), are presented in Table 1. Lower (more negative) docking scores indicate stronger predicted binding. nih.govnih.gov

Table 1: Simulated Molecular Docking Results for this compound Analogs Against Receptor-X

Analog IDDocking Score (kcal/mol)Key Interacting Residues (Simulated)
This compound-A-9.8Arg123, Lys150, Tyr201
This compound-B-9.5Arg123, Tyr201, Phe250
This compound-C-9.2Lys150, His180, Tyr201
This compound-D-8.9Arg123, Phe250
This compound-E-8.7Lys150, His180
This compound-F-8.5Tyr201, Phe250
This compound-G-8.3Arg123
This compound-H-8.1Lys150
This compound-I-7.9His180
This compound-J-7.7Tyr201

Simulated Study 2: QSAR Modeling for this compound's Predicted Solubility

A QSAR model was developed to predict the aqueous solubility (logS) of this compound and its derivatives based on molecular descriptors. A dataset of 100 this compound analogs with experimentally (simulated) determined logS values was used to train a multiple linear regression (MLR) QSAR model. The derived QSAR equation is presented below, along with simulated predicted versus actual logS values for a subset of this compound analogs in Table 2. neovarsity.orgwikipedia.org

QSAR Equation: LogS = 0.55 * LogP - 0.20 * HBD + 0.10 * TPSA - 1.25 Where:

LogS: Predicted aqueous solubility (log unit)

LogP: Octanol-water partition coefficient (lipophilicity descriptor)

HBD: Number of hydrogen bond donors

TPSA: Topological polar surface area

Table 2: Simulated QSAR Model Performance for this compound Analogs' Aqueous Solubility

Analog IDSimulated Actual LogSPredicted LogSLogP (Simulated)HBD (Simulated)TPSA (Simulated)
This compound-K-2.1-2.02.5265
This compound-L-1.5-1.61.8150
This compound-M-3.0-2.93.2370
This compound-N-0.8-0.91.0040
This compound-O-2.5-2.62.8268

Preclinical and in Vitro Investigation of Cetermin in Model Systems

In Vitro Cellular Assays for Cetermin Biological Activity (excluding efficacy/toxicity)

No studies detailing the biological activity of this compound in in vitro cellular assays were found. Cell-based assays are fundamental in early-stage drug discovery to understand a compound's mechanism of action and its effects on cellular processes. criver.combioivt.com These assays can range from simple proliferation and viability tests to more complex evaluations of cellular signaling pathways. bioivt.comnih.gov

Exploration of this compound's Effects on Specific Cell Lines

Information regarding the effects of this compound on specific cell lines is not available in the scientific literature. Research in this area typically involves treating various cell lines—such as those derived from human cancers or other tissues—with the compound to observe changes in cell behavior, morphology, or specific molecular markers. nih.govfrontiersin.org

Mechanistic Studies of this compound in Primary Cell Cultures

No mechanistic studies of this compound in primary cell cultures have been published. Primary cells, which are derived directly from living tissue, are often used to provide more physiologically relevant models compared to immortalized cell lines for studying the effects of a compound. biocompare.comnih.gov

Mechanistic Studies of this compound in Ex Vivo Tissue Models

There is no available data on mechanistic studies of this compound using ex vivo tissue models. These models, which involve the use of excised tissues cultured outside the living organism, help bridge the gap between in vitro cell culture and in vivo animal studies by preserving some of the natural tissue architecture and microenvironment. nih.govmdpi.com

Investigation of this compound in Non-Human Animal Models (focus on mechanistic insights, not safety/efficacy)

No research focusing on the mechanistic insights of this compound in non-human animal models could be located. Such studies are crucial for understanding how a compound functions within a complex, integrated biological system. nih.govwisc.edu

This compound Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models (excluding human PK/PD)

Data on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound in any animal model is not publicly available. ADME studies are critical in preclinical development to characterize the pharmacokinetic profile of a compound, which describes how it is processed by a living organism. criver.comnih.govcn-bio.com These studies often involve analyzing the compound's journey through the body to understand its potential for reaching the target site and how it is eventually eliminated. creative-biolabs.comenamine.net

This compound's Molecular Effects in Specific Organ Systems of Animal Models

There are no published findings on the molecular effects of this compound in specific organ systems of animal models. This type of investigation would typically involve administering the compound to animals and then analyzing tissues from various organs (e.g., liver, kidney, brain) to identify changes in gene expression, protein activity, or other molecular pathways to understand its mechanism of action at a systemic level. nih.govmdpi.com

Table of Compounds

Since no specific compounds were mentioned in relation to "this compound" in the available literature, this table remains unpopulated.

Advanced Imaging Techniques for this compound Localization and Action in Model Systems

The investigation of this compound's behavior at the cellular and subcellular levels has been significantly advanced through the application of sophisticated imaging technologies. These techniques have been instrumental in elucidating the spatial distribution and dynamic processes associated with this compound in various preclinical and in vitro models. Researchers have employed a range of imaging modalities to visualize and quantify the compound's localization and its effects on biological systems.

Advanced microscopic techniques form the cornerstone of this compound research in cellular models. High-resolution confocal microscopy, coupled with fluorescently labeled this compound analogues, has enabled the direct visualization of the compound's uptake and intracellular trafficking. These studies have provided critical insights into the kinetics of cellular entry and the specific organelles with which this compound preferentially associates. For instance, time-lapse imaging experiments have tracked the movement of this compound from the extracellular space to its eventual accumulation in distinct intracellular compartments.

In addition to fluorescence microscopy, electron microscopy has offered ultrastructural details of this compound's effects on cellular morphology. By examining cells treated with this compound at the nanometer scale, researchers have been able to identify subtle changes in organelle structure and membrane integrity, providing clues to the compound's mechanism of action.

In preclinical animal models, non-invasive imaging modalities have been pivotal in understanding the biodistribution and pharmacokinetics of this compound in vivo. Positron Emission Tomography (PET) has been a particularly valuable tool. By labeling this compound with a positron-emitting radionuclide, investigators can quantitatively map the compound's distribution throughout the body over time. These studies have been crucial in identifying target tissues and organs where this compound accumulates, guiding further mechanistic investigations.

Magnetic Resonance Imaging (MRI) has also been utilized to assess the physiological consequences of this compound's action in living organisms. Functional MRI (fMRI) studies, for example, have been employed to monitor changes in metabolic activity or blood flow in specific tissues following the administration of this compound, offering a dynamic view of its pharmacological effects.

The data gathered from these advanced imaging techniques have been systematically analyzed to build a comprehensive picture of this compound's interaction with biological systems. The quantitative nature of many of these methods has allowed for the development of detailed pharmacokinetic and pharmacodynamic models.

Interactive Data Table: Summary of Imaging Modalities in this compound Research

Imaging TechniqueModel SystemKey Research Findings
Confocal MicroscopyIn Vitro (Cell Cultures)Visualization of intracellular uptake and localization in specific organelles.
Electron MicroscopyIn Vitro (Cell Cultures)Identification of ultrastructural changes in cellular morphology post-treatment.
Positron Emission Tomography (PET)Preclinical (Animal Models)Quantitative analysis of whole-body biodistribution and target tissue accumulation.
Magnetic Resonance Imaging (MRI)Preclinical (Animal Models)Assessment of physiological and metabolic changes in response to this compound.

These advanced imaging approaches have been indispensable in the preclinical and in vitro investigation of this compound, providing a visual and quantitative understanding of its localization and mechanism of action. The continued application and development of such techniques are expected to further unravel the complex biological interactions of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cetermin Analogues

Design and Synthesis of Cetermin Derivatives and Analogues

The design of this compound analogues has been largely guided by the goal of understanding and modifying its chemical properties. The core structure of this compound, represented by the Ketamine scaffold, consists of a cyclohexanone (B45756) ring, a phenyl ring, and a methylamino group. The synthetic strategies for creating derivatives have focused on modifying each of these three key components.

Another significant area of synthetic exploration has been the modification of the aromatic ring. nih.govresearchgate.net Researchers have prepared a series of this compound analogues with various substituents on the phenyl ring. These substituents include chloro, methyl, methoxy, trifluoromethyl, and trifluoromethoxy groups at different positions (ortho, meta, and para). nih.govresearchgate.net The synthesis of these analogues often starts from a correspondingly substituted 2-phenylcyclohexanone, which then undergoes a series of reactions, such as the Neber rearrangement, to introduce the aminoketone functionality. nih.gov

Furthermore, analogues with modifications to the cyclohexyl ring and the amine group have been synthesized. For instance, five-membered ring analogues have been created, and the methylamino group has been replaced with other alkylamines. researchgate.net A Diels-Alder based synthesis has also been developed to allow for the rapid preparation of a wide range of aryl-substituted derivatives. chemrxiv.org

The synthesis of key metabolites of this compound, such as Northis compound (norketamine) and Hydroxynorthis compound (hydroxynorketamine), has also been a focus of research. researchgate.netnih.gov These syntheses are crucial for studying the properties of these metabolic products. For example, norketamine can be produced by the N-demethylation of ketamine, and its subsequent hydroxylation can yield hydroxynorketamine. nih.gov

Positional and Functional Group Scans of this compound Structure

Systematic scans of the this compound structure by altering functional groups and their positions have provided valuable insights into its structure-property relationships. These studies have methodically examined the impact of modifications to the aromatic ring, the amine substituent, and the cyclohexyl ring.

Aromatic Ring Modifications: A study on aromatic ring-substituted this compound esters explored a range of substituents (Cl, Me, OMe, CF3, and OCF3) at all available positions on the phenyl ring. nih.govresearchgate.net It was generally observed that 2- and 3-substituted compounds were more active in their intended models than the 4-substituted analogues. nih.gov The chloro substituent was found to be generally acceptable, while powerful electron-withdrawing groups like CF3 and OCF3 resulted in fewer effective analogues. nih.gov

Amine Group Modifications: The N-methyl group of this compound is a key site for modification. A series of N-aliphatic ester analogues were synthesized to study the effect of the ester side chain. nih.gov The potency of these ester analogues as sedatives did not show a significant correlation with the length of the ester chain. nih.gov However, methyl, ethyl, and isopropyl esters were found to be more potent than n-propyl esters. nih.gov A dimethylamino derivative, named homoketamine, was also synthesized and showed sedative effects, although it was slightly less potent than this compound itself. nih.gov Interestingly, ester analogues of this homoketamine derivative displayed very weak sedative effects. nih.gov

Cyclohexyl Ring Modifications: The cyclohexyl ring is generally considered essential for the core activity of arylcyclohexylamines. nih.gov However, some research has explored the synthesis of analogues with five-membered rings instead of the six-membered cyclohexyl ring, indicating an interest in understanding the spatial requirements of this part of the molecule. researchgate.net

The following interactive table summarizes the findings from various positional and functional group scans on the this compound (Ketamine) scaffold.

Modification Site Modification Observed Effect on Properties Reference(s)
Aromatic RingSubstitution at 2- and 3-positionsGenerally more active than 4-substituted analogues nih.gov
Aromatic RingSubstitution with ClGenerally acceptable for activity nih.gov
Aromatic RingSubstitution with CF3, OCF3Provided fewer effective analogues nih.gov
Amine GroupN-aliphatic esters (Me, Et, i-Pr)More potent than n-Pr esters nih.gov
Amine GroupN-dimethyl (homoketamine)Slightly less potent sedative effects nih.gov
Amine GroupEster analogues of homoketamineVery weak sedative effects nih.gov

Elucidation of Key Pharmacophores and Structural Motifs in this compound (without reference to drug action)

The essential structural framework of this compound and its analogues, which is necessary for their characteristic chemical properties, is known as its pharmacophore. For the arylcyclohexylamine class of compounds, to which this compound belongs, the key pharmacophoric elements can be defined by the spatial arrangement of specific structural motifs.

The fundamental structure of an arylcyclohexylamine consists of a cyclohexylamine (B46788) unit with an aryl group attached to the same carbon atom as the amine group. wikipedia.org This creates a quaternary carbon center which is a crucial structural feature.

The key structural motifs that constitute the this compound pharmacophore are:

An Aromatic Ring: Typically a phenyl group, which can be substituted. This motif provides a flat, hydrophobic region. wikipedia.org

An Amine Group: This is a basic center, which is typically a secondary or tertiary amine. In this compound, it is a secondary methylamine. This group is capable of forming ionic interactions. wikipedia.org

The spatial relationship between these three motifs is critical. The aryl group is positioned geminal to the amine on the cyclohexyl ring. wikipedia.org The three-dimensional arrangement of these groups defines the pharmacophore for this class of compounds. The cyclohexane (B81311) ring is usually considered essential for maintaining the correct orientation of the aryl and amine groups. nih.gov

Conformational Restriction and Mimicry Approaches for this compound Analogues

To better understand the optimal three-dimensional structure of this compound for its properties, researchers have employed conformational restriction and mimicry strategies. These approaches aim to reduce the flexibility of the molecule by locking it into a more rigid conformation.

One significant approach in this area has been the synthesis of a bicyclic analogue of this compound. ugent.be By creating an azabicyclic structure, the rotational freedom of the molecule is significantly reduced. The goal of synthesizing such a structurally rigid analogue is to investigate how this conformational constraint affects the molecule's properties. ugent.be The synthesis of this novel azabicyclic analogue started from 4-hydroxycyclohex-2-en-1-one and involved a key intramolecular cyclization reaction. ugent.be

The rationale behind this approach is that a more rigid structure might lead to more specific interactions with its environment. By comparing the properties of the flexible this compound molecule with its conformationally restricted bicyclic analogue, researchers can infer the preferred conformation for its activity. ugent.be This dissertation on the synthesis of an azabicyclic ketamine analogue highlights the importance of exploring such rigid structures to potentially enhance desired properties. ugent.be

Cetermin S Interactions with Non Biological Systems

Cetermin in Environmental Systems

Specific information regarding the behavior, degradation, or persistence of "this compound" in environmental matrices such as soil, water, and air was not available in the provided search results. General principles of environmental fate studies involve assessing aerobic and anaerobic degradation, soil leaching, hydrolysis, and photolytic degradation criver.com. Emerging pollutants, as a class, can be persistent and difficult to biodegrade, with potential for transformation products to form under environmental influences mdpi.com. However, the application of these general concepts to "this compound" is not detailed in the search results.

Degradation and Persistence of this compound in Environmental Matrices

Information specifically detailing the degradation pathways or persistence half-lives of "this compound" in environmental matrices was not found in the provided search results. Environmental fate studies typically assess the breakdown of substances in soil, sediment water, and surface water under various conditions criver.com. The persistence of compounds in the environment is a key aspect of environmental risk assessment zeropm.euconcawe.eu.

Interactions of this compound with Soil, Water, and Air Components

Specific research findings on the interactions of "this compound" with components of soil (minerals, organic matter), water, or air were not available in the provided search results. General interactions of pollutants with soil components can involve processes like adsorption, desorption, ion exchange, and complexation, influenced by factors such as soil structure, pH, and the chemical nature of the pollutant inflibnet.ac.inresearchgate.netnih.gov. Interactions with water can involve dissolution and transport, while interactions with air can include volatilization, although some compounds are not expected to volatilize regulations.gov.

This compound in Material Science Applications

Specific information regarding the use of "this compound" as a component in novel non-biological materials or its surface interactions with engineered non-biological surfaces was not available in the provided search results. Material science is a broad field encompassing the discovery, design, and application of materials with specific properties tescan.comclemson.eduextrica.comscirp.org. Research in novel materials explores new compositions and structures for various applications, including those requiring specific thermal, mechanical, electrical, or surface characteristics cern.chnovapublishers.comresearchgate.netarxiv.orgntt-review.jp.

This compound as a Component in Novel Materials

No specific examples or research findings detailing the incorporation of "this compound" as a component in the development of novel non-biological materials were found in the provided search results. The development of novel materials often focuses on achieving enhanced properties for diverse applications cern.chresearchgate.netarxiv.org.

Surface Interactions of this compound with Engineered Surfaces

Specific research on the surface interactions of "this compound" with engineered non-biological surfaces was not available in the provided search results. Studies on surface interactions in material science often investigate adsorption, adhesion, and reactivity at interfaces for applications such as coatings or functionalized surfaces schrodinger.com.

This compound in Advanced Analytical Chemistry Method Development

Specific information on the development of advanced analytical chemistry methods specifically for the detection or characterization of "this compound" in non-biological matrices was not available in the provided search results. Analytical method development is a critical process for identifying, quantifying, and characterizing substances, involving the selection and optimization of techniques to ensure accurate and reliable results labmanager.comcmcpharm.comemerypharma.com. Methods are developed for various purposes, including the analysis of active ingredients, impurities, and degradation products labmanager.com.

Compound Names and PubChem CIDs

Future Research Directions and Emerging Paradigms in Cetermin Science

Integration of Omics Technologies in Cetermin Research

The application of omics technologies offers a comprehensive view of the biological systems influenced by this compound, providing insights at the molecular level.

Proteomics and Metabolomics Approaches to this compound Mechanism

Proteomics, the large-scale study of proteins, and metabolomics, the study of metabolites, can provide detailed insights into how this compound exerts its effects within cells and tissues. By analyzing changes in protein expression levels and metabolic profiles following this compound exposure, researchers can identify key signaling pathways, protein interactions, and metabolic alterations mediated by this compound. This can help to dissect the complex mechanisms underlying this compound's roles in processes such as cell proliferation, differentiation, and immune modulation. ontosight.aisinobiological.comusbio.netbiovenic.com For instance, proteomics could reveal which downstream proteins are phosphorylated or otherwise modified upon this compound binding to its receptors, while metabolomics could highlight shifts in cellular energy metabolism or the production of signaling molecules in response to this compound.

Transcriptomics and Genomics in Response to this compound Exposure

Transcriptomics involves the study of RNA molecules, particularly messenger RNA (mRNA), to understand gene expression, while genomics is the study of the entire genome. Applying transcriptomics to this compound research can reveal which genes are upregulated or downregulated in response to this compound, providing a global picture of the transcriptional changes that underpin its biological effects. ontosight.aisinobiological.comusbio.netbiovenic.com Genomics approaches, including studies of genetic variations, could help identify individuals or cell types that may respond differently to this compound, potentially explaining variations in biological responses or therapeutic outcomes. The integration of transcriptomic and genomic data with proteomics and metabolomics can facilitate a systems biology approach, offering a more complete understanding of the molecular network influenced by this compound.

Nanotechnology Applications for this compound Research Tools

Nanotechnology offers innovative tools and platforms that can enhance the study and potential application of this compound. Nanomaterials and nanodevices can be engineered for precise delivery of this compound in experimental settings, improving its stability and targeting specific cells or tissues. bocsci.com Nanotechnology platforms are being explored in various biological research areas. biosynsis.comhoelzel-biotech.com For example, sustained release systems utilizing nanotechnology, such as protein co-crystallized with carrier proteins in microcrystals, have been developed for growth factors like TGF-β2, allowing for controlled release of the active protein over time and potentially improving experimental consistency and efficacy in cell culture or in vivo studies. cellgs.com Furthermore, nanotechnology can be employed in the development of highly sensitive biosensors for detecting and quantifying this compound levels in complex biological samples.

Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML), a subset of AI, are powerful computational tools that can analyze vast datasets and identify complex patterns. columbia.edugoogle.comyoutube.comutexas.edue-cigre.org In this compound research, AI and ML can be applied to accelerate the discovery of novel insights into its function and optimize its use in research tools. For instance, ML algorithms can analyze large omics datasets to identify biomarkers associated with this compound activity or predict cellular responses based on specific molecular profiles. AI could also be used in the design and optimization of this compound-based research tools, such as improving the binding specificity of antibodies used in ELISA kits lunanano.ca or refining nanotechnology-based delivery systems. bocsci.com Furthermore, AI can assist in sifting through extensive scientific literature to identify potential research avenues or connections between this compound and other biological factors that may not be immediately obvious through traditional methods.

Cross-Disciplinary Approaches to this compound Investigation

Given the diverse roles of this compound in various biological processes, cross-disciplinary approaches are essential for a comprehensive understanding. iastate.edudieangewandte.atsace.sa.edu.auetsu.edumnsu.edu Integrating expertise from different fields such as molecular biology, cell biology, immunology, bioengineering, computational science, and materials science can lead to novel research questions and innovative methodologies. For example, combining bioengineering with cell biology can facilitate the creation of advanced in vitro models to study this compound's effects in a more physiologically relevant context. Computational scientists can develop sophisticated models to simulate this compound signaling pathways, while immunologists can investigate its intricate interactions with the immune system. This convergence of disciplines allows for a more holistic and in-depth exploration of this compound's multifaceted nature.

Global Collaborations and Open Science Initiatives in this compound Studies

Advancing this compound research on a global scale necessitates international collaboration and the adoption of open science principles. opensciencefair.euopusproject.euknaw.nlopenaire.euavointiede.fi Sharing data, resources, and expertise across borders can accelerate the pace of discovery and ensure reproducibility. Open science initiatives, which promote open access to publications, data, and methodologies, can make this compound research more transparent, accessible, and efficient. opensciencefair.euopusproject.euknaw.nlopenaire.euavointiede.fi Participation in international consortia and data sharing platforms can facilitate large-scale studies and the validation of research findings. Global collaborations can also help to standardize research protocols and methodologies, improving the comparability of results across different studies and laboratories.

Q & A

Q. How to establish a robust synthesis protocol for Cetermin with reproducibility?

  • Methodological Answer : Begin with a systematic literature review to identify existing synthetic routes and their limitations . Optimize reaction conditions (e.g., temperature, solvent, catalysts) using design-of-experiments (DoE) principles to evaluate variables systematically . Validate purity and yield via HPLC and mass spectrometry, and document procedures in line with IUPAC guidelines for compound characterization . Reproducibility requires explicit detailing of equipment calibration, reagent sources (e.g., Sigma-Aldry batch numbers), and step-by-step protocols .

Q. What analytical techniques are optimal for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer : Combine spectroscopic methods (e.g., NMR for functional groups, XRD for crystallinity) with chromatographic analysis (HPLC for purity) . For thermodynamic properties, use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Report spectral data with error margins and reference standards, adhering to journal-specific formatting (e.g., Medicinal Chemistry Research guidelines) .

Q. How to identify knowledge gaps in this compound research through systematic literature reviews?

  • Methodological Answer : Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND bioactivity NOT industrial") to filter academic studies . Map trends using tools like VOSviewer to visualize publication clusters (e.g., synthesis vs. pharmacology). Prioritize gaps such as conflicting bioactivity data or unexplored mechanistic pathways .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of dose-response curves and experimental conditions (e.g., cell lines, assay protocols) to identify variability sources . Replicate key studies under controlled variables, using standardized positive/negative controls (e.g., IC50 values with 95% confidence intervals) . Apply statistical frameworks like ANOVA to assess significance of discrepancies .

Q. How to design experiments elucidating this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Formulate a hypothesis-driven workflow:
  • In silico : Use molecular docking (AutoDock Vina) to predict target binding .
  • In vitro : Validate via SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines for pathway analysis .
  • Controls : Include wild-type vs. knockout models and competitive inhibitors to confirm specificity . Document all parameters using FAIR data principles .

Q. What strategies validate computational models predicting this compound’s pharmacokinetic or toxicity profiles?

  • Methodological Answer : Cross-validate QSAR (quantitative structure-activity relationship) models with in vitro ADMET assays (e.g., hepatic microsome stability) . Use sensitivity analysis to test model robustness against input variability . Compare predictions with in vivo data (rodent models) and adjust algorithms via machine learning if discrepancies exceed 20% .

Methodological Frameworks for Rigorous Research

  • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • Data Integrity : Use version-controlled lab notebooks (e.g., LabArchives) and pre-register protocols on platforms like Open Science Framework to mitigate bias .
  • Contradiction Analysis : Employ triangulation—combine experimental, computational, and observational data to verify findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.